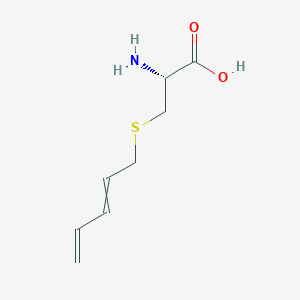
S-Penta-2,4-dien-1-yl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Penta-2,4-dien-1-yl-L-cysteine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a penta-2,4-dienyl group attached to the sulfur atom of L-cysteine, an amino acid known for its role in protein synthesis and metabolic functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Penta-2,4-dien-1-yl-L-cysteine typically involves the reaction of L-cysteine with penta-2,4-dienyl halides under basic conditions. The reaction is carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
S-Penta-2,4-dien-1-yl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds in the penta-2,4-dienyl group to single bonds.
Substitution: The penta-2,4-dienyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the penta-2,4-dienyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Penta-2,4-dien-1-yl-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism by which S-Penta-2,4-dien-1-yl-L-cysteine exerts its effects involves its interaction with various molecular targets. The penta-2,4-dienyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins through its sulfur atom, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
S-Allyl-L-cysteine: Known for its presence in garlic and its antioxidant properties.
S-Methyl-L-cysteine: Found in various plants and studied for its potential health benefits.
S-Propyl-L-cysteine: Another sulfur-containing amino acid derivative with biological activity.
Uniqueness
S-Penta-2,4-dien-1-yl-L-cysteine is unique due to the presence of the penta-2,4-dienyl group, which imparts distinct chemical reactivity and potential biological activity compared to other sulfur-containing amino acid derivatives.
Propiedades
Número CAS |
194671-09-5 |
|---|---|
Fórmula molecular |
C8H13NO2S |
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-penta-2,4-dienylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-4-5-12-6-7(9)8(10)11/h2-4,7H,1,5-6,9H2,(H,10,11)/t7-/m0/s1 |
Clave InChI |
XUQPQCANQONWAF-ZETCQYMHSA-N |
SMILES isomérico |
C=CC=CCSC[C@@H](C(=O)O)N |
SMILES canónico |
C=CC=CCSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
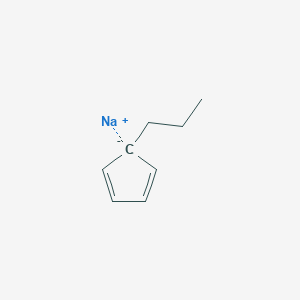
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
![Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate](/img/structure/B12574811.png)
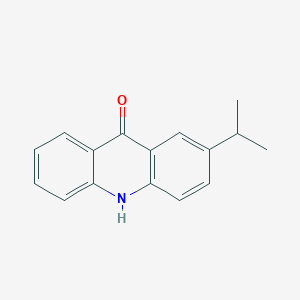
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)

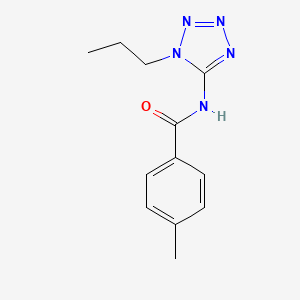
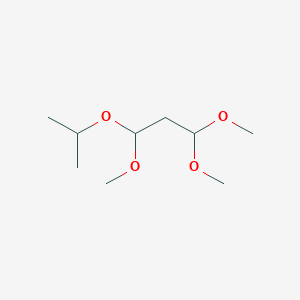
![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)
